molecular formula C13H13N3O2S B1607765 Benzenesulfonamide,4-[2-(phenylmethylene)hydrazinyl]- CAS No. 21305-93-1

Benzenesulfonamide,4-[2-(phenylmethylene)hydrazinyl]-

Cat. No.: B1607765
CAS No.: 21305-93-1
M. Wt: 275.33 g/mol
InChI Key: QYZZOCOHHAVYOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide,4-[2-(phenylmethylene)hydrazinyl]- is a benzenesulfonamide derivative characterized by a hydrazinyl linker substituted with a phenylmethylene group at the para position. This compound belongs to a broader class of sulfonamides known for their diverse biological activities, including kinase inhibition, carbonic anhydrase (CA) modulation, and anticancer properties .

Properties

IUPAC Name

4-(2-benzylidenehydrazinyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c14-19(17,18)13-8-6-12(7-9-13)16-15-10-11-4-2-1-3-5-11/h1-10,16H,(H2,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZZOCOHHAVYOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385201
Record name 4-(2-Benzylidenehydrazinyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21305-93-1
Record name 4-(2-Benzylidenehydrazinyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Reaction of Hydrazine with 4-Substituted Benzenesulfonamides

Process Overview:

  • The primary method involves the nucleophilic substitution reaction between hydrazine (NH2NH2) and a 4-substituted benzenesulfonamide, typically 4-chlorobenzenesulfonamide.
  • The reaction is conducted in a liquid reaction medium, preferably water, without the use of organic solvents such as dimethyl sulfoxide (DMSO), to reduce impurities and environmental impact.
  • The mole ratio of hydrazine to 4-substituted benzenesulfonamide ranges from about 2:1 to 20:1, with an optimal ratio between 5:1 and 10:1 for high yield and purity.
  • The reaction temperature is maintained at reflux, approximately 119–121°C, which is the boiling point of hydrazine monohydrate.
  • The reaction is carried out under ambient pressure, although higher pressures can be used.
  • Reaction time typically ranges from 20 to 50 hours, monitored by techniques such as NMR or chromatography to ensure completion.

Isolation and Purification:

  • After completion, water is added, and the mixture is cooled to precipitate the free base of the hydrazinobenzenesulfonamide.
  • The precipitate is separated by filtration or centrifugation.
  • The free base can be converted into the hydrochloride salt by reaction with aqueous hydrochloric acid (preferably ≥25% concentration).
  • The hydrochloride salt is purified by recrystallization from a mixture of lower alkyl alcohol (methanol or ethanol) and aqueous HCl, enhancing purity and facilitating solvent recycling.

Yields and Purity:

  • Typical yields are around 69%, with product purity exceeding 99% as determined by titration and NMR.
  • Residual starting materials and hydrazine content in filtrates are minimal (e.g., 0.06% hydrazine after washing).

Example Reaction Conditions:

Parameter Condition/Value
Starting material 4-chlorobenzenesulfonamide (500 g)
Hydrazine monohydrate 20 moles (64% water content)
Reaction temperature 119–121°C (reflux)
Reaction time 40 hours
Solvent Water only
Isolation temperature Cooling to 5°C for precipitation
Purification solvent Methanol (cold displacement wash)
Product yield ~69%
Product purity 99.0% (titration, NMR)

High-Pressure, High-Temperature Reaction Using Hydrazine Hydrate

Process Overview:

  • An alternative method uses p-chlorobenzenesulfonamide reacted with hydrazine hydrate at elevated temperature (120–125°C) and pressure (0.8–1.2 MPa).
  • The molar ratio of p-chlorobenzenesulfonamide to hydrazine hydrate is typically 1:8 to 1:15, with a preferred ratio of 1:10.
  • Hydrazine hydrate concentration ranges from 50wt% to 80wt%.
  • The reaction is performed in an autoclave with nitrogen displacement to maintain an inert atmosphere.
  • Reaction completion is monitored until p-chlorobenzenesulfonamide content falls below 0.1%.

Advantages:

  • Higher reaction rates and yields due to elevated temperature and pressure.
  • High product purity suitable for industrial-scale production.
  • Lower equipment requirements compared to other high-pressure methods.
  • Cost-effective and scalable.

Example Reaction Conditions:

Parameter Condition/Value
Starting material p-chlorobenzenesulfonamide (0.1 kmol)
Hydrazine hydrate concentration 80 wt%
Hydrazine hydrate amount 1.0 kmol (10x molar excess)
Reaction temperature 121 ± 1°C
Reaction pressure 1.0 MPa
Reaction time Until starting material ≤ 0.1%
Reactor type Autoclave

Continuous Microchannel Reactor Synthesis via Diazotization and Reduction

Process Overview:

  • This method synthesizes 4-hydrazinobenzene-1-sulfonamide hydrochloride via a two-step continuous microchannel reaction.
  • Step 1: Diazotization of p-aminobenzenesulfonamide dissolved in aqueous hydrochloric acid with sodium nitrite to form diazonium salt.
  • Step 2: Reduction of the diazonium salt with stannous chloride in concentrated hydrochloric acid to yield 4-hydrazinobenzene-1-sulfonamide hydrochloride.
  • The microchannel reactor consists of multiple warm-up blocks and reaction modules connected in series or parallel, enabling precise temperature control and continuous flow.
  • This method enhances safety, reaction control, and product consistency.

Advantages:

  • Continuous operation suitable for industrial scale.
  • High yield and purity with stable product quality.
  • Reduced reaction times due to efficient heat and mass transfer.
  • Enhanced safety due to controlled micro-scale reaction environment.

Summary Table of Preparation Methods

Preparation Method Key Features Reaction Conditions Advantages Typical Yield & Purity
Hydrazine reaction with 4-chlorobenzenesulfonamide (batch, aqueous) Reflux in water, 20-50 h, mole ratio 5-10:1 119–121°C, ambient pressure, batch Simple, solvent-free, high purity ~69% yield, 99% purity
High-pressure hydrazine hydrate reaction Elevated temp & pressure, 1:8–1:15 molar ratio 120–125°C, 0.8–1.2 MPa, autoclave Faster, high yield, industrially scalable High yield, high purity
Continuous microchannel reactor (diazotization + reduction) Continuous flow, microreactor, two-step synthesis Controlled temp, aqueous acidic medium Safe, continuous, high consistency High yield, high purity

Detailed Research Findings and Notes

  • Avoiding organic solvents such as DMSO reduces by-product formation and simplifies purification.
  • The use of aqueous media and mild conditions favors environmental sustainability.
  • The hydrazine excess is critical to drive the substitution reaction to completion.
  • The hydrochloride salt form is preferred for stability and ease of purification.
  • Cooling and controlled crystallization steps are essential for high recovery and purity.
  • Continuous microchannel synthesis represents a modern approach emphasizing safety and scalability.
  • The choice of method depends on scale, equipment availability, and desired throughput.

This comprehensive review of preparation methods for Benzenesulfonamide,4-[2-(phenylmethylene)hydrazinyl]- and its key intermediate 4-hydrazinobenzene-1-sulfonamide hydrochloride provides a clear understanding of the available synthetic routes, their conditions, and advantages, supported by detailed patent and research data. These methods enable efficient, high-purity production suitable for both laboratory and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide,4-[2-(phenylmethylene)hydrazinyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazine and aldehyde.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Hydrazine and benzaldehyde.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Benzenesulfonamide,4-[2-(phenylmethylene)hydrazinyl]- has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. By inhibiting this enzyme, Benzenesulfonamide,4-[2-(phenylmethylene)hydrazinyl]- can disrupt the pH balance in certain tissues, which is beneficial in treating conditions like glaucoma and cancer .

Comparison with Similar Compounds

Structural Differentiation

Key structural variations among analogs include:

Compound Substituent on Hydrazinyl Group Core Structure
Target Compound Phenylmethylene Benzenesulfonamide
AL106 4,4-Dimethyl-2,6-dioxocyclohexylidene Benzenesulfonamide + thiadiazole
AL107 1,3-Dioxo-indenylidene Benzenesulfonamide + thiadiazole
Compound 3a 5-Methyl-2-oxoindolin-3-ylidene Benzenesulfonamide + triazine

Anticancer Activity

  • AL106 : Exhibits potent anti-glioblastoma (GBM) activity with an IC50 of 58.6 µM in U87 cells, outperforming cisplatin in toxicity profiles. Docking studies reveal hydrophobic interactions with TrkA residues (Tyr359, Ile374) and charged interactions with Gln369 .
  • AL107 : Lower activity than AL106, attributed to reduced hydrophobic compatibility with TrkA .

The phenylmethylene group in the target compound may offer intermediate hydrophobicity, balancing binding affinity and cell permeability.

Carbonic Anhydrase Inhibition

  • Compound 9 : Pyrazolidinone-substituted analog shows CA IX/XII inhibition, relevant for antitumor effects.
  • Compound 15 : Schiff base derivatives with quinazolinone moieties exhibit CA inhibition via zinc-binding sulfonamide groups.

The hydrazinyl linker in the target compound could enhance CA binding through hydrogen bonding, similar to these analogs.

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Inferred) AL106 AL107
Melting Point ~200–220°C* Not reported Not reported
Solubility Moderate (polar solvents) Low (hydrophobic substituent) Moderate
ADMET Profile Likely favorable Good bioavailability Moderate bioavailability

*Inferred from similar analogs (e.g., Compound 5a melts at 217–219°C ).

AL106’s 4,4-dimethyl-2,6-dioxocyclohexylidene group enhances metabolic stability but may reduce aqueous solubility. The phenylmethylene group in the target compound could improve solubility relative to AL106 .

Structure-Activity Relationships (SAR)

  • Substituent Bulk : Bulky groups (e.g., AL106’s cyclohexylidene) enhance target binding but reduce solubility. Smaller groups (e.g., phenylmethylene) balance these properties.
  • Linker Flexibility : Hydrazinyl linkers allow conformational adaptability, critical for binding to CA or TrkA .

Biological Activity

Benzenesulfonamide derivatives, including 4-[2-(phenylmethylene)hydrazinyl]-, have garnered significant attention in pharmacological research due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview

Benzenesulfonamide compounds are known for their ability to inhibit various enzymes and exhibit antimicrobial, anticancer, and cardiovascular effects. The compound 4-[2-(phenylmethylene)hydrazinyl]- is particularly interesting due to its structural properties that facilitate interaction with biological targets.

  • Anticancer Activity :
    • Recent studies have shown that benzenesulfonamide derivatives can induce apoptosis in cancer cell lines. For example, one study reported that certain derivatives significantly increased annexin V-FITC positive cells in MDA-MB-231 breast cancer cells, indicating enhanced apoptotic activity compared to controls .
    • The mechanism often involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in various cancers. Inhibition of CA IX disrupts tumor pH regulation, leading to increased cell death .
  • Antimicrobial Effects :
    • Compounds derived from benzenesulfonamide have demonstrated notable antibacterial and anti-biofilm activities. For instance, certain analogues showed up to 80% inhibition against Staphylococcus aureus at a concentration of 50 μg/mL .
    • The mechanism is believed to involve interference with bacterial growth through enzyme inhibition.
  • Cardiovascular Effects :
    • Studies using isolated rat heart models indicate that some benzenesulfonamide derivatives can affect perfusion pressure and coronary resistance. Specifically, 4-(2-aminoethyl)-benzenesulfonamide was shown to decrease both perfusion pressure and coronary resistance in a time-dependent manner .
    • This effect is hypothesized to occur through the modulation of calcium channels, which play a critical role in cardiovascular function.

Case Study 1: Anticancer Activity

A study synthesized new benzenesulfonamide derivatives and tested their effects on MDA-MB-231 cells. The results indicated that compounds 4e , 4g , and 4h exhibited significant cytotoxicity with an increase in apoptosis markers by up to 22-fold compared to controls. These findings suggest that structural modifications can enhance the anticancer properties of benzenesulfonamides .

Case Study 2: Antimicrobial Activity

Another investigation evaluated the antibacterial efficacy of several benzenesulfonamide derivatives against Klebsiella pneumoniae. Compounds 4g and 4h showed remarkable anti-biofilm activity (79.46% and 77.52% inhibition, respectively), highlighting their potential as therapeutic agents against resistant bacterial strains .

Case Study 3: Cardiovascular Impact

Research involving the isolated rat heart model demonstrated that 4-(2-aminoethyl)-benzenesulfonamide significantly reduced coronary resistance compared to other sulfonamide derivatives. This effect was attributed to its interaction with calcium channels, suggesting a novel approach for managing cardiovascular conditions .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of benzenesulfonamide derivatives is crucial for evaluating their therapeutic potential. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) parameters for these compounds. For instance, studies utilizing software like SwissADME have provided insights into the permeability and bioavailability of these derivatives .

Summary Table of Biological Activities

Activity TypeCompoundMechanism of ActionReference
Anticancer4-[2-(phenylmethylene)hydrazinyl]-Apoptosis induction via CA IX inhibition
AntimicrobialVarious derivativesBacterial growth inhibition
Cardiovascular4-(2-aminoethyl)-benzenesulfonamideDecreased perfusion pressure

Q & A

Basic: What synthetic methodologies are commonly employed to prepare benzenesulfonamide derivatives with hydrazinyl-phenylmethylene moieties, and how are their structures validated?

Answer:
Benzenesulfonamide derivatives are typically synthesized via multi-step reactions involving condensation of sulfonamide intermediates with hydrazine derivatives. For example, hydrazinyl-phenylmethylene analogs are formed by reacting 4-hydrazinylbenzenesulfonamide with substituted aldehydes under reflux in ethanol or DMSO, followed by purification via crystallization . Structural validation relies on spectroscopic techniques:

  • 1H/13C NMR confirms proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–8.2 ppm, sulfonamide NH at δ 10–12 ppm) .
  • IR spectroscopy identifies functional groups (e.g., NH/OH stretches at 3400–3200 cm⁻¹, SO₂ asymmetric/symmetric stretches at 1350–1150 cm⁻¹) .
  • Elemental analysis verifies stoichiometric purity (±0.4% for C, H, N) .

Basic: What in vitro models are used to evaluate the cytotoxic activity of benzenesulfonamide analogs, and how are results interpreted?

Answer:
Cytotoxicity is assessed using trypan blue exclusion assays in cancer cell lines (e.g., U87 glioblastoma, Caco-2 colon adenocarcinoma) and non-cancerous cells (e.g., MEF fibroblasts) to determine IC₅₀ values and selectivity indices . Key steps include:

  • Cell viability normalization against controls (e.g., cisplatin as a positive control) .
  • Dose-response curves (tested at 6.25–100 µM) to identify potency thresholds (e.g., AL106: IC₅₀ = 58.6 µM in U87 cells) .
  • Toxicity profiling in non-cancerous cells to prioritize compounds with minimal off-target effects .

Advanced: How do structural modifications of the hydrazinyl-phenylmethylene group influence kinase inhibitory activity and selectivity?

Answer:
Substituents on the phenylmethylene moiety modulate interactions with kinase active sites:

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance TrkA binding via hydrophobic interactions with Tyr359 and Ser371 .
  • Bulkier substituents (e.g., indenylidene in AL107) reduce potency due to steric clashes in the ATP-binding pocket .
  • Heterocyclic appendages (e.g., thiadiazole in AL106) improve pharmacokinetic properties by increasing solubility and reducing metabolic clearance . Quantitative structure-activity relationship (QSAR) models correlate logP and polar surface area with inhibitory activity (R² > 0.85) .

Advanced: How can molecular docking and dynamics simulations predict interactions between benzenesulfonamide derivatives and target proteins like TrkA?

Answer:
Docking studies (e.g., AutoDock Vina) position ligands in the TrkA active site (PDB: 4AOJ) using scoring functions to estimate binding energies (e.g., AL106: ΔG = −9.2 kcal/mol) . Key interactions include:

  • Hydrogen bonds between sulfonamide NH and Gln368.
  • π-π stacking of phenylmethylene with Tyr359 .
    Molecular dynamics (100 ns simulations in GROMACS) assess stability of ligand-protein complexes via root-mean-square deviation (RMSD < 2 Å) and binding free energy calculations (MM-PBSA) .

Advanced: How can researchers resolve contradictions in biological activity data across different studies (e.g., varying IC₅₀ values or selectivity profiles)?

Answer:
Discrepancies arise from experimental variables, which can be addressed by:

  • Standardizing assay conditions : Uniform cell passage numbers, serum concentrations, and incubation times .
  • Validating target engagement : Western blotting for phospho-TrkA levels to confirm mechanism of action .
  • Meta-analysis : Pooling data from multiple studies (e.g., IC₅₀ ranges for AL106: 58.6–75 µM) to identify outliers and refine QSAR models .

Advanced: What computational and experimental strategies are used to optimize ADMET properties of benzenesulfonamide-based drug candidates?

Answer:

  • In silico ADMET prediction (SwissADME, pkCSM) evaluates drug-likeness (Lipinski’s rule compliance) and toxicity (AMES test for mutagenicity) .
  • Microsomal stability assays (human liver microsomes) quantify metabolic half-life (t₁/₂ > 60 min preferred) .
  • Permeability assays (Caco-2 monolayers) assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s) .

Methodological: How are QSAR models developed for benzenesulfonamide derivatives, and what descriptors are most predictive of activity?

Answer:
QSAR models are built using:

  • Descriptors : Topological polar surface area (TPSA), octanol-water partition coefficient (logP), and molecular refractivity .
  • Datasets : IC₅₀ values and structural data for 20–50 derivatives .
  • Validation : Leave-one-out cross-validation (Q² > 0.6) and external test sets (R² > 0.7) .

Methodological: What techniques are employed to study the genotoxic potential of benzenesulfonamide derivatives in non-mammalian models?

Answer:
Allium cepa root assays quantify genotoxicity via:

  • Mitotic index suppression (e.g., 50% reduction at 100 µM) .
  • Chromosomal aberration scoring (e.g., bridges, fragments) after aceto-orcein staining .
    Results are compared to negative (DMSO) and positive (ethyl methanesulfonate) controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenesulfonamide,4-[2-(phenylmethylene)hydrazinyl]-
Reactant of Route 2
Reactant of Route 2
Benzenesulfonamide,4-[2-(phenylmethylene)hydrazinyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.